molecular formula C14H17ClF3N3O2 B1430347 3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid CAS No. 1227954-72-4

3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid

Cat. No.: B1430347
CAS No.: 1227954-72-4
M. Wt: 351.75 g/mol
InChI Key: QFXOLRGPLPIHJC-UHFFFAOYSA-N
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Description

“3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid” is a complex organic compound. It contains a trifluoromethylpyridine (TFMP) group, which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives, like the compound , has been a topic of research. The demand for TFMP derivatives has been increasing steadily over the years . The synthesis is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-diazepan-1-yl group attached to a propanoic acid group. Additionally, it contains a 3-Chloro-5-(trifluoromethyl)pyridin-2-yl group. The trifluoromethylpyridine (TFMP) part of the molecule contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The trifluoromethylpyridine (TFMP) group in particular is known to undergo various reactions, including exchanges between chlorine and fluorine atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethylpyridine (TFMP) group. TFMP derivatives are characterised by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in the agrochemical and pharmaceutical industries, given the importance of TFMP derivatives in these fields .

Properties

IUPAC Name

3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClF3N3O2/c15-11-8-10(14(16,17)18)9-19-13(11)21-4-1-3-20(6-7-21)5-2-12(22)23/h8-9H,1-7H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXOLRGPLPIHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501124812
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-1H-1,4-diazepine-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227954-72-4
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-1H-1,4-diazepine-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]hexahydro-1H-1,4-diazepine-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501124812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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